2-Methoxy-5-methylpyridin-4-amine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a methoxy group and an amino group. Its molecular formula is , and it has a molecular weight of approximately 138.17 g/mol . This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity of its functional groups.
Several methods are reported for synthesizing 2-Methoxy-5-methylpyridin-4-amine:
Several compounds share structural similarities with 2-Methoxy-5-methylpyridin-4-amine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | Contains a chlorine atom, altering reactivity. |
2-Methoxy-5-methylpyridine | C7H9NO | Lacks an amino group; primarily used as a solvent. |
3-Amino-5-methylpyridine | C6H8N2 | Different position of amino group; potential different biological activity. |
6-Methoxynicotinimidamide hydrochloride | C8H10N4O | Contains additional nitrogen atoms; used in medicinal chemistry. |
The unique combination of a methoxy and amino group in 2-Methoxy-5-methylpyridin-4-amine sets it apart from these compounds, potentially influencing its reactivity and biological profile .
The compound 2-methoxy-5-methylpyridin-4-amine derives its name from the pyridine backbone, a six-membered aromatic ring containing one nitrogen atom. According to IUPAC rules:
The structural formula is represented as:
NH₂ │ 5-CH₃─C─C─OCH₃ │ │ N─C─C
CC1=CN=C(C=C1N)OC
. The molecular formula C₇H₁₀N₂O corresponds to:
Total Molecular Weight: 138.17 g/mol.